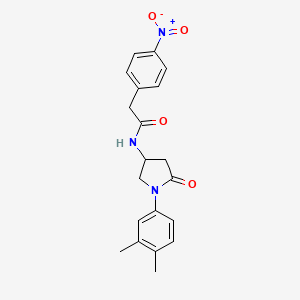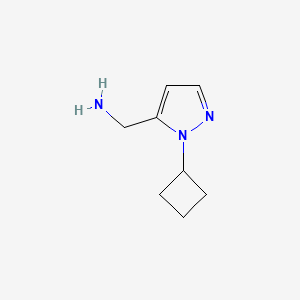![molecular formula C13H17ClN2O2 B2474726 N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide CAS No. 478261-98-2](/img/structure/B2474726.png)
N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Processes Several studies have focused on synthesizing derivatives and compounds related to N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide. For example, the compound 3-chloro-N-hydroxy-2,2-dimethylpropanamide was synthesized through a reaction involving chloro-pivalyl chloride and hydroxylamine hydrochloride, yielding a significant overall yield of over 84% (Yang Gui-qiu & Yu Chun-rui, 2004). Another research synthesized N,N-dimethylpropanamide (DMAA), a closely related chemical, from 3-(dimethylamino)-N,N-dimethyl-propanamide using a catalytic pyrolysis process, highlighting the importance of process parameters like reaction temperature and pressure (Pu Zhong-wei, 2008).
Crystal Structure and Complex Formation Research also delves into the crystal structure and complex formation of related compounds. For instance, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide's structure was determined through X-ray single crystal diffraction, revealing its belonging to the triclinic space group (Huang Ming-zhi et al., 2005). Another study on the title compound 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide discussed the arrangement of substituents around the benzene ring plane and detailed the three-dimensional network formed by hydrogen bonds in the crystal structure (S. Yalcin et al., 2012).
Biological Activity and Potential Applications
Anticancer Properties A few studies explored the bioactivity of compounds structurally similar to this compound, particularly in anticancer applications. Synthesis of certain cinnamic acid derivatives and their bioactivity as anticancer agents based on QSAR analysis were investigated, emphasizing the potential of these compounds in cancer treatment (A. Fattah, 2020). Similarly, novel N-phenylpyrazole derivatives were synthesized and screened for antitumor activity, showcasing the relevance of structural modifications in enhancing biological activity (A. Farag et al., 2008).
Neuroprotective Agents and Histone Deacetylase Inhibition The compound N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, which shares structural similarities, displayed neuroprotective activities and selectively inhibited butyrylcholinesterase. This compound also protected neurons against damage from free radicals and showed potential for treating Alzheimer's disease (Gema C González-Muñoz et al., 2011). Another study highlighted the HDAC inhibitory properties of CI-994, a compound structurally related to this compound, suggesting its role in histone hyperacetylation and potential antitumor activity (A. Kraker et al., 2003).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(17)15-10-4-6-11(7-5-10)16-12(18)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIUEERTFNQVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2474647.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2474649.png)

![3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2474651.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474653.png)
![6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2474654.png)
![phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2474655.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2474656.png)


![N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2474663.png)
![(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2474664.png)